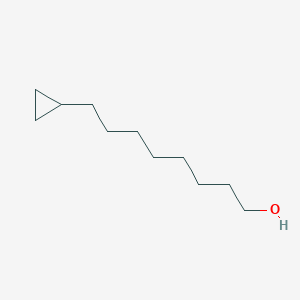

8-Cyclopropyloctan-1-ol

Description

Historical Context and Significance of Cyclopropyl (B3062369) Moieties in Chemical Scaffolds

The cyclopropyl group, a three-membered carbocycle, has long intrigued chemists due to its significant ring strain, which imparts unique electronic and steric properties. nih.gov Historically viewed as a chemical curiosity, the cyclopropane (B1198618) ring is now recognized as a "privileged motif" in medicinal chemistry and materials science. researchgate.net Its incorporation into a molecular structure can profoundly influence a compound's biological activity, metabolic stability, and conformational preferences. researchgate.netacs.org The C-C bonds of a cyclopropane ring possess a higher degree of p-character than a typical alkane, allowing for electronic conjugation with adjacent π-systems. researchgate.net This feature, combined with its rigid structure, makes the cyclopropyl group a valuable tool for medicinal chemists to lock molecules into bioactive conformations and to explore structure-activity relationships. researchgate.net

Relevance of Long-Chain Alcohols as Synthetic Intermediates

Long-chain primary alcohols are fundamental building blocks in organic synthesis and industrial chemistry. They serve as precursors to a vast array of other molecules, including aldehydes, carboxylic acids, esters, and ethers. Their amphiphilic nature, consisting of a polar hydroxyl head and a nonpolar hydrocarbon tail, makes them valuable as surfactants, emulsifiers, and lubricants. In synthetic chemistry, they are frequently used in esterification reactions and as starting materials for the construction of more complex molecules, such as natural products and polymers. The synthesis of long-chain alcohols itself is a significant area of research, with methods ranging from the hydroboration-oxidation of terminal alkenes to the reduction of fatty acids and their esters.

Overview of Research Directions for Compounds Combining Cyclopropyl and Long-Chain Alcohol Functionalities

Compounds that feature both a cyclopropyl ring and a long-chain alcohol are of interest for several reasons. The terminal cyclopropyl group can be viewed as a sterically defined, lipophilic alternative to a tert-butyl or branched iso-alkyl group. Research in this area explores how this unique combination of functional groups influences the physical and chemical properties of the molecule. Potential research applications include:

Medicinal Chemistry : Investigating their use as building blocks for new therapeutic agents, where the cyclopropyl group can modulate binding affinity and pharmacokinetic properties. nih.gov

Materials Science : Exploring their potential as novel surfactants or liquid crystals, where the rigid cyclopropyl group could influence packing and phase behavior.

Synthetic Methodology : Developing new, efficient, and stereoselective methods for the synthesis of ω-cyclopropyl-n-alkanols is an ongoing challenge that drives innovation in synthetic organic chemistry. acs.orgclockss.org

Structure

3D Structure

Properties

IUPAC Name |

8-cyclopropyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMULAHNUBCGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Cyclopropyloctan 1 Ol

Strategies for the De Novo Construction of the Cyclopropyl (B3062369) Moiety

A primary approach to the synthesis of 8-cyclopropyloctan-1-ol involves the initial construction of the cyclopropane (B1198618) ring on a shorter precursor, followed by chain elongation. Several classic and modern cyclopropanation methods are applicable.

Simmons-Smith Cyclopropanation of Unsaturated Precursors

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance. wikipedia.orgmasterorganicchemistry.com This cheletropic reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. wikipedia.org For the synthesis of this compound, a suitable unsaturated precursor would be oct-7-en-1-ol.

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which then delivers a methylene (B1212753) group to the double bond of the alkene in a concerted fashion. wikipedia.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropyl product. A significant advantage of the Simmons-Smith reaction is its compatibility with a wide range of functional groups, including alcohols, which means that the hydroxyl group of oct-7-en-1-ol does not require protection. wikipedia.org In fact, the presence of a proximal hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule, a phenomenon that has been extensively studied in the context of allylic alcohols. organic-chemistry.orgethz.ch

Modifications to the classical Simmons-Smith conditions have been developed to enhance reactivity. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides better yields, especially for less reactive alkenes. wikipedia.orgmdpi.com Another variation involves the use of more electrophilic zinc carbenoids, which can be generated from reagents like trifluoroacetic acid (CF₃CO₂H) or phosphoric acid derivatives, allowing for the cyclopropanation of alkenes that lack a directing group. organic-chemistry.org

Table 1: Comparison of Simmons-Smith Reaction Conditions

| Reagent System | Precursor | Key Features | Reference |

| Zn-Cu, CH₂I₂ | Oct-7-en-1-ol | Classic method, good functional group tolerance, potential for hydroxyl-directed stereocontrol. | wikipedia.orgmasterorganicchemistry.com |

| Et₂Zn, CH₂I₂ (Furukawa) | Oct-7-en-1-ol | Increased reactivity, suitable for less activated alkenes. | wikipedia.orgmdpi.com |

| Modified Zinc Carbenoids | Oct-7-en-1-ol | Enhanced electrophilicity, useful for unactivated alkenes. | organic-chemistry.org |

Carbene and Carbenoid Additions to Alkenes

The addition of carbenes or carbenoids to alkenes provides another powerful route to cyclopropanes. These methods often involve the decomposition of diazo compounds in the presence of a transition metal catalyst. wikipedia.org For the synthesis of this compound, this would again involve the cyclopropanation of oct-7-en-1-ol.

Rhodium(II) complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org The reaction proceeds through the formation of a metal carbene intermediate, which then undergoes a concerted cycloaddition with the alkene. wikipedia.org This process is also stereospecific, preserving the geometry of the double bond. wikipedia.org The scope of the alkene substrate is broad, encompassing electron-rich, neutral, and electron-poor olefins. wikipedia.org

Recent advancements have focused on developing enantioselective versions of this reaction, employing chiral rhodium catalysts or chiral auxiliaries on the diazo compound. wikipedia.orgacs.org While highly effective for certain substrates, the synthesis of simple, unsubstituted cyclopropanes like the one in this compound might not necessitate these more complex catalytic systems. However, the principles of carbene addition remain a viable and well-established strategy. constructor.universityresearchgate.net

Intramolecular Cyclization Reactions for Cyclopropane Formation

Intramolecular cyclization reactions offer an alternative to intermolecular additions for the formation of the cyclopropane ring. A common strategy is the 1,3-elimination from a suitable precursor. rsc.orgtandfonline.com In this approach, a molecule containing a leaving group and a carbanionic center separated by three atoms undergoes cyclization to form the three-membered ring.

For the synthesis of a precursor to this compound, one could envision a substrate with a leaving group at the γ-position relative to a carbanion-stabilizing group. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substrate. tandfonline.com For instance, the use of a base to generate the carbanion can lead to either cis or trans products depending on the transition state geometry. tandfonline.com

Another approach involves the intramolecular Simmons-Smith reaction, where a molecule containing both an alkene and a gem-diiodoalkane moiety undergoes cyclization. acs.org This method has been successfully employed for the synthesis of bicyclic systems and demonstrates the versatility of zinc carbenoid chemistry. acs.org The development of such a strategy for a linear system like this compound would require the synthesis of a suitable bifunctional precursor.

Kulinkovich Reaction and Related Approaches

The Kulinkovich reaction provides a unique method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of a precursor for this compound, one could start with an appropriate ester that, after cyclopropanation, could be converted to the desired structure. The reaction is known to be diastereoselective when using higher alkylmagnesium halides. organic-chemistry.org The mechanism involves the reaction of two equivalents of the Grignard reagent with the titanium alkoxide to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate the titanacyclopropane. organic-chemistry.org

While the direct synthesis of this compound via this method is not straightforward, the Kulinkovich reaction offers a powerful tool for creating substituted cyclopropanols which can be valuable intermediates in more complex synthetic routes. acs.orgacs.orgnih.govorgsyn.orgorganic-chemistry.orgresearchgate.net

Approaches for Incorporating the Octane Chain and Terminal Primary Alcohol

Once the cyclopropyl moiety is in place, or concurrently with its formation, the eight-carbon chain and the terminal primary alcohol must be incorporated.

Grignard Reagent Based Chain Elongation

Grignard reagents are a fundamental tool for carbon-carbon bond formation and are particularly useful for chain elongation. leah4sci.commasterorganicchemistry.com To synthesize this compound, a Grignard reagent derived from a cyclopropyl halide could be coupled with a long-chain electrophile containing a protected alcohol.

For example, cyclopropylmagnesium bromide could be reacted with a derivative of 8-bromo-octan-1-ol where the hydroxyl group is protected. The use of a protecting group is crucial as the acidic proton of the alcohol would quench the Grignard reagent. libretexts.orgmasterorganicchemistry.com Common protecting groups for alcohols include silyl (B83357) ethers, which can be readily removed under mild conditions after the Grignard reaction. libretexts.org The coupling reaction itself might require a catalyst, such as a copper salt (in a Kumada-Corriu type coupling), to facilitate the formation of the carbon-carbon bond between the Grignard reagent and the alkyl halide. wikipedia.org

Alternatively, a Grignard reagent could be prepared from a long-chain haloalkane and then reacted with a cyclopropyl-containing electrophile, such as cyclopropanecarboxaldehyde. This would result in a secondary alcohol, which would then need to be further manipulated to obtain the desired primary alcohol.

Table 2: Grignard-Based Chain Elongation Strategies

| Grignard Reagent | Electrophile | Key Considerations | Reference |

| Cyclopropylmagnesium bromide | 8-Bromo-octan-1-ol (protected) | Requires protection of the alcohol; may need a copper catalyst for coupling. | libretexts.orgmasterorganicchemistry.comwikipedia.org |

| 8-Bromooctylmagnesium bromide (from protected alcohol) | Cyclopropanecarboxaldehyde | Forms a secondary alcohol, requiring further synthetic steps. | leah4sci.commasterorganicchemistry.com |

Hydroboration-Oxidation Sequences

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. This method is highly regarded for its predictable regioselectivity and stereochemistry. To synthesize this compound, the logical precursor would be 8-cyclopropyloct-1-ene.

The reaction proceeds by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of the alkene. masterorganicchemistry.compressbooks.pub Boron adds to the less substituted carbon atom, and a hydrogen atom adds to the more substituted carbon, a phenomenon known as anti-Markovnikov addition. libretexts.orglumenlearning.com This initial step forms a trialkylborane intermediate. Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the target alcohol. masterorganicchemistry.compressbooks.pub The addition of the hydrogen and hydroxyl groups occurs on the same face of the double bond, a syn-addition. pressbooks.publumenlearning.com This method is advantageous as it generally avoids the carbocation rearrangements that can occur in other hydration reactions. libretexts.org

| Reagent System | Precursor | Product | Key Features |

| 1. BH₃·THF2. H₂O₂, NaOH | 8-Cyclopropyloct-1-ene | This compound | Anti-Markovnikov, Syn-addition |

Reduction of Ester or Carboxylic Acid Precursors

A reliable route to primary alcohols is the reduction of carboxylic acids or their corresponding esters. For the synthesis of this compound, this would involve the reduction of 8-cyclopropyloctanoic acid or an ester derivative, such as methyl 8-cyclopropyloctanoate.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation. solubilityofthings.comflashcards.world Borane in tetrahydrofuran (B95107) (THF) is particularly effective for the chemoselective reduction of carboxylic acids, even in the presence of other reducible functional groups. researchgate.net Research on the reduction of various cyclopropanecarboxylic acids has demonstrated the viability of this method, although yields can be influenced by steric factors and reaction conditions. researchgate.net The reduction of esters to primary alcohols is also a standard and high-yielding reaction. acs.org

| Reducing Agent | Precursor | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 8-Cyclopropyloctanoic Acid or its ester | This compound | Potent, reduces a wide range of functional groups. |

| Borane (BH₃·THF) | 8-Cyclopropyloctanoic Acid | This compound | Highly selective for carboxylic acids. |

Catalytic Hydrogenation of Unsaturated Analogues

Catalytic hydrogenation is a process used to reduce unsaturated bonds, such as double (C=C) or triple (C≡C) bonds, to single bonds using hydrogen gas (H₂) and a metal catalyst. researchgate.net An unsaturated analogue, for instance, 8-cyclopropyloct-7-en-1-ol or 8-cyclopropyloct-7-yn-1-ol, could serve as a precursor to this compound.

The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) is critical. The reaction conditions must be carefully controlled to ensure the reduction of the carbon-carbon multiple bond without causing the hydrogenolysis (cleavage) of the cyclopropane ring. nih.gov While cyclopropanes can be susceptible to ring-opening under harsh hydrogenation conditions, certain protocols allow for the selective hydrogenation of other functional groups while preserving the cyclopropane moiety. nih.govacs.org Transfer hydrogenation, which uses hydrogen donors like water or ammonium (B1175870) formate (B1220265) in place of H₂ gas, offers an alternative and often milder method. nih.govacs.org

Convergent and Linear Synthetic Pathways to this compound

Sequential Functional Group Interconversions

This approach exemplifies a linear synthesis strategy, where a molecule is built through a series of transformations that modify its functional groups one after another. solubilityofthings.comfiveable.me A plausible linear sequence for this compound could begin with a commercially available starting material and extend the carbon chain or introduce the required functional groups sequentially.

For example, a route could start from cyclopropyl methyl ketone. A Grignard reaction with a protected long-chain halo-alcohol, such as 6-bromohexan-1-ol protected as a tetrahydropyranyl (THP) ether, would form the carbon skeleton. This would be followed by a sequence of deprotection and reduction of the ketone to furnish the final alcohol. Each step involves a distinct functional group interconversion (FGI). flashcards.world

Tandem Reactions for Multistep Synthesis

Tandem reactions, also known as cascade or domino reactions, combine multiple bond-forming events in a single operational step without the isolation of intermediates. acs.orgnih.gov This approach maximizes efficiency, reduces waste, and can rapidly build molecular complexity. nih.govacs.org

While no specific tandem reaction for the synthesis of this compound is prominently documented, the principles can be applied hypothetically. For instance, a tandem approach could involve the enantioselective generation of an allylic zinc alkoxide intermediate, followed by a diastereoselective Simmons-Smith cyclopropanation. acs.orgorganic-chemistry.org Such strategies are powerful for creating functionalized cyclopropyl alcohols in a single pot. acs.orgnih.gov A reaction could be envisioned where the coupling of a cyclopropyl-containing fragment and the main chain occurs concurrently with the formation or modification of the terminal alcohol group.

Stereoselective and Enantioselective Synthesis of Cyclopropyl Alcohols in Relation to this compound

Although this compound itself is an achiral molecule, the field of stereoselective synthesis is highly relevant for producing its substituted or chiral analogues. These methods provide precise control over the three-dimensional arrangement of atoms.

The synthesis of cyclopropyl alcohols often relies on the cyclopropanation of alkenes. acs.org A key method is the Simmons-Smith reaction, where an organozinc carbenoid reacts with an alkene. When applied to allylic alcohols, the existing hydroxyl group can direct the reagent to one face of the double bond, resulting in high diastereoselectivity. acs.org

Modern synthetic chemistry has advanced to include highly effective tandem and catalytic asymmetric methods. acs.orgorganic-chemistry.org These approaches often involve two key steps performed in a single pot:

Asymmetric Addition : A catalytic, enantioselective addition of an alkyl or vinyl group to an aldehyde generates a chiral allylic alcohol intermediate. acs.orgorganic-chemistry.org

Diastereoselective Cyclopropanation : The intermediate allylic alkoxide then undergoes a directed cyclopropanation, often using a Simmons-Smith type reagent, to form the cyclopropyl alcohol with excellent stereocontrol. acs.orgnih.gov

These powerful one-pot procedures can generate multiple new stereocenters with high fidelity and are foundational for accessing structurally diverse and optically active cyclopropane-containing molecules. acs.orgacs.orgorganic-chemistry.orgrsc.org

| Method | Description | Relevance to Cyclopropyl Alcohols |

| Directed Simmons-Smith Cyclopropanation | The hydroxyl group of an allylic alcohol directs the zinc carbenoid to the same face of the alkene. | Creates syn cyclopropyl alcohols with high diastereoselectivity. acs.org |

| Tandem Asymmetric Addition/Cyclopropanation | An enantioselective addition to an aldehyde creates a chiral intermediate, which is then cyclopropanated in situ. | One-pot synthesis of enantioenriched cyclopropyl alcohols with multiple stereocenters. acs.orgorganic-chemistry.org |

| Catalytic Asymmetric Cyclopropanation | Uses a chiral catalyst (e.g., Rhodium or Copper-based) to control the stereochemical outcome of the cyclopropane ring formation. | Provides access to a wide range of optically active cyclopropanes. rsc.org |

Chiral Ligand-Controlled Cyclopropanation

The enantioselective synthesis of cyclopropanes from alkenes can be achieved using transition metal catalysts complexed with chiral ligands. nih.gov In this approach, the chiral ligand creates a asymmetric environment around the metal center, which then transfers a carbene or carbenoid species to the alkene. This process can differentiate between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. For the synthesis of this compound, the precursor would be a terminal alkene such as 7-octen-1-ol (B81980).

Several catalytic systems are effective for the asymmetric cyclopropanation of terminal olefins. Chromium-based catalysts, when paired with chiral diamine ligands, have been shown to be highly effective in the cyclopropanation of terminal olefins with gem-dihaloalkanes. thieme-connect.de The steric and electronic properties of the ligand are crucial for achieving high diastereo- and enantioselectivity. thieme-connect.de Similarly, rhodium(II) carboxylate complexes are widely used for the decomposition of diazo compounds to generate carbenes for cyclopropanation. The choice of the chiral carboxylate ligand on the rhodium center is key to controlling the stereochemical outcome. researchgate.net Copper complexes with chiral bis(oxazoline) or other nitrogen-based ligands are also well-established catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates. researchgate.net

More recently, cobalt(II) complexes with D2-symmetric chiral porphyrin ligands have emerged as effective catalysts for the asymmetric cyclopropanation of both aromatic and aliphatic olefins, affording products in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org Another approach involves planar chiral rhodium indenyl catalysts, which have been successfully used for the enantioselective aziridination of unactivated terminal alkenes, a reaction that shares mechanistic similarities with cyclopropanation and highlights the potential of such catalysts for stereocontrol. acs.org

Table 1: Representative Catalytic Systems for Chiral Ligand-Controlled Cyclopropanation of Terminal Alkenes

| Catalyst System | Carbene Precursor | Substrate Type | Key Feature |

|---|---|---|---|

| CrCl₂ / Chiral Diamine Ligand | gem-Dihaloalkanes | Terminal Olefins | Effective for highly diastereo- and enantioselective synthesis; ligand tuning is critical. thieme-connect.de |

| Rhodium(II) / Chiral Carboxylate | Diazo Compounds | Activated and Unactivated Olefins | Widely used; catalyst choice dictates stereoselectivity. researchgate.netorganic-chemistry.org |

| Copper(I) / Chiral Bis(oxazoline) | Diazoacetates | Styrenes, Alkenes | Established method; ligand-substrate interactions control enantioselectivity. researchgate.net |

| Cobalt(II) / Chiral Porphyrin | α-Cyanodiazoacetates | Aromatic and Aliphatic Olefins | Operates under mild conditions, providing high yields and selectivities. organic-chemistry.org |

Diastereoselective Induction in Cyclopropane Formation

Diastereoselective cyclopropanation relies on the existing stereochemistry within the substrate to direct the approach of the cyclopropanating agent to one face of the double bond over the other. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a classic example where a nearby hydroxyl group can direct the reagent to the syn-face of the alkene. mdpi.comorganic-chemistry.org This directing effect is powerful for allylic and homoallylic alcohols. mdpi.comunl.ptunl.pt However, for a substrate like 7-octen-1-ol, the hydroxyl group is too distant from the terminal double bond to exert significant stereochemical control.

In cases where substrate-directability is weak or absent, biocatalysis offers a powerful alternative. Engineered heme proteins have been developed as "cyclopropanases" that can catalyze the highly selective cyclopropanation of unactivated terminal alkenes. acs.orgresearchgate.net Research has demonstrated that an engineered protoglobin from Aeropyrum pernix (ApePgb AGW) can catalyze the cyclopropanation of unprotected 7-octen-1-ol using ethyl diazoacetate (EDA) as the carbene source. acs.orgresearchgate.net This enzymatic reaction proceeds with high chemoselectivity, avoiding side reactions like O-H insertion into the alcohol, and exhibits excellent diastereoselectivity, favoring the cis-cyclopropane product. acs.org This approach is particularly valuable as it operates on substrates with functional groups that might be incompatible with traditional organometallic catalysts. acs.org

Table 2: Biocatalytic Diastereoselective Cyclopropanation of 7-Octen-1-ol

| Biocatalyst | Substrate | Carbene Source | Product | Isolated Yield | Diastereoselectivity (cis:trans) | Enantiomeric Excess (cis) | Reference |

|---|---|---|---|---|---|---|---|

| ApePgb AGW | 7-octen-1-ol | Ethyl Diazoacetate (EDA) | cis-Ethyl 2-(6-hydroxyhexyl)cyclopropane-1-carboxylate | 77% | >99:1 | 97% | acs.orgresearchgate.net |

Chiral Pool Approaches for Related Cyclopropyl-Containing Structures

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. acs.orgnumberanalytics.comresearchgate.net This approach incorporates pre-existing stereocenters into the target molecule, often simplifying the synthetic route and avoiding the need for asymmetric catalysis or chiral resolution.

While a direct synthesis of this compound from a chiral pool source is not prominently documented, the synthesis of related cyclopropyl-containing structures using this methodology is well-established. For instance, terpenes like citronellal (B1669106) or limonene, which contain both a double bond and defined stereocenters, can serve as starting points. The existing double bond can be subjected to cyclopropanation, and the carbon backbone can be chemically modified (e.g., through oxidation or chain cleavage) to yield a functionalized, chiral cyclopropyl-containing aliphatic chain.

Similarly, carbohydrates offer a rich source of chirality. numberanalytics.com A sugar can be chemically manipulated to produce a long-chain alkene with pendant hydroxyl groups that retain the original stereochemistry. Subsequent cyclopropanation of the alkene moiety would lead to a chiral polyhydroxylated cyclopropyl alkane, which could then be further modified. The synthesis of cyclopropanated sugars from glucal derivatives illustrates this principle, where the stereochemistry of an allylic ether group directs the cyclopropanation. unl.pt Amino acids also serve as versatile chiral starting materials, from which chiral building blocks can be derived for the synthesis of complex natural products. researchgate.net This strategy is a cornerstone of organic synthesis, providing efficient access to complex chiral molecules by leveraging nature's readily available stereochemical diversity. acs.org

Table 3: Examples of Chiral Pool Starting Materials for Synthesis of Chiral Structures

| Chiral Pool Source | Class of Compound | Potential Application | Key Feature |

|---|---|---|---|

| Limonene, Carvone | Terpenes | Synthesis of complex terpene natural products | Provides a chiral scaffold with existing unsaturation for cyclopropanation. acs.org |

| Glucose, Fructose | Carbohydrates | Synthesis of glycosides and polyketides | Offers multiple, defined stereocenters and functional handles for elaboration. unl.ptnumberanalytics.com |

| Alanine, Serine | Amino Acids | Synthesis of alkaloids and peptide-based natural products | Provides a primary stereocenter and functional groups (amine, carboxylic acid) for diverse chemical transformations. researchgate.net |

Reactions Involving the Cyclopropyl Ring

The three-membered carbocycle is the most reactive feature of the molecule, serving as a latent source of functionality that can be unmasked through ring-cleavage.

The inherent strain in the cyclopropane ring predisposes it to cleavage by electrophilic, radical, and transition metal-mediated pathways.

Under acidic conditions, the cyclopropane ring of a cyclopropyl carbinol system can undergo cleavage. The reaction is typically initiated by the protonation of the alcohol's hydroxyl group, converting it into a better leaving group (water). stackexchange.comrutgers.edu The departure of water can be concerted with or followed by the opening of the cyclopropane ring to form a more stable carbocation intermediate. stackexchange.comyoutube.com This process is driven by the release of ring strain.

The resulting carbocation is then quenched by a nucleophile present in the reaction medium. If water is the nucleophile, the reaction results in the formation of a diol. In the presence of other nucleophiles, such as halide ions from hydrohalic acids, a halohydrin can be formed. libretexts.org The regioselectivity of the nucleophilic attack is generally governed by the stability of the resulting carbocation, with the nucleophile adding to the carbon atom best able to stabilize a positive charge. youtube.com

The cyclopropyl group can be opened via radical-mediated processes. These reactions are typically initiated by the addition of a radical species to the cyclopropane ring, which results in the formation of a transient radical intermediate that rapidly undergoes ring cleavage to produce a more stable, open-chain radical. nih.gov This transformation is often part of a cascade sequence. rsc.org

For instance, a radical initiator can trigger a ring-opening that leads to the formation of a distally located carbon-centered radical, which can then participate in subsequent bond-forming events. nih.govscispace.com Recent research has shown that such radical-initiated ring expansion rearrangements can be employed to synthesize more complex cyclic systems, such as cyclopentenes, from cyclopropyl methanol (B129727) derivatives. rsc.orgrsc.org

A wide array of transition metals, including palladium, rhodium, nickel, and manganese, can catalyze the ring-opening of cyclopropyl-containing compounds. nih.govsioc-journal.cn These transformations provide powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. elsevierpure.comsemanticscholar.org The mechanism often involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various reactions, such as reductive elimination or insertion, to yield a range of products.

Catalytic hydrogenation using catalysts like platinum(IV) oxide can also lead to the sequential opening of cyclopropane rings. researchgate.net Furthermore, manganese-catalyzed dehydrogenative coupling of cyclopropyl methanols followed by a single electron transfer (SET)-initiated ring expansion provides a pathway to functionalized cyclopentenes. rsc.org

Table 1: Summary of Cyclopropyl Ring-Opening Reactions

| Reaction Type | Typical Reagents/Catalysts | Intermediate(s) | Resulting Product Class |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl | Carbocation | Diols, Halohydrins |

| Radical-Initiated | Radical Initiators (e.g., AIBN), Light | Open-chain radicals | Functionalized alkanes, Cyclopentenes |

| Transition Metal-Catalyzed | Pd, Rh, Ni, Mn complexes | Metallacyclobutane | Alkenes, Dienes, Homoenolate adducts |

Unprotected cyclopropanols, such as this compound, are attractive precursors for the generation of homoenolates, which are valuable organometallic intermediates in synthesis. elsevierpure.comtohoku.ac.jp In the presence of a suitable transition metal catalyst, the cyclopropane ring opens to form a metal homoenolate. tohoku.ac.jp This species exhibits umpolung (reverse polarity) reactivity, allowing the β-carbon relative to the original hydroxyl group to function as a nucleophile. This enables the synthesis of β-functionalized carbonyl compounds, a transformation that is otherwise challenging. elsevierpure.com

Ring-Opening Reactions of the Cyclopropyl Group

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group at the end of the eight-carbon chain undergoes the standard suite of reactions characteristic of 1° alcohols, provided the reaction conditions are mild enough to preserve the cyclopropyl ring. libretexts.orgmsu.edu

Key transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (8-cyclopropyloctanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). chemguide.co.uk Stronger oxidizing agents, such as potassium dichromate in acidic solution under heating, will lead to the formation of the corresponding carboxylic acid (8-cyclopropyloctanoic acid). libretexts.orgchemguide.co.uk

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides via an SN2 mechanism. libretexts.org

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. libretexts.org

Dehydration: Acid-catalyzed dehydration, typically at high temperatures, can eliminate water to form an alkene (1-cyclopropyloct-1-ene). rutgers.edu However, this reaction may compete with the acid-catalyzed ring-opening of the cyclopropyl group. stackexchange.com

Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This transforms the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.org

Table 2: Summary of Reactions at the Primary Alcohol Functionality

| Transformation | Reagents | Product |

|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC) | 8-Cyclopropyloctanal (B2536026) |

| Full Oxidation | K₂Cr₂O₇, H₂SO₄, heat | 8-Cyclopropyloctanoic acid |

| Chlorination | Thionyl chloride (SOCl₂) | 1-Chloro-8-cyclopropyloctane |

| Bromination | Phosphorus tribromide (PBr₃) | 1-Bromo-8-cyclopropyloctane |

| Esterification | R-COOH, acid catalyst | Alkyl 8-cyclopropyloctanoate |

| Tosylation | TsCl, pyridine | 8-Cyclopropyloctyl tosylate |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound is readily susceptible to oxidation, yielding either the corresponding aldehyde, 8-cyclopropyloctanal, or the carboxylic acid, 8-cyclopropyloctanoic acid, depending on the choice of oxidant and reaction conditions.

The selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) in dichloromethane (B109758) or conditions for a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this transformation. byjus.com Conversely, the synthesis of 8-cyclopropyloctanoic acid necessitates stronger oxidizing agents. Common methods include the use of potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, or the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid).

Table 1: Common Oxidation Reactions of Primary Alcohols

| Reagent(s) | Solvent(s) | Product | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde | Mild oxidant; reaction is typically run at room temperature. |

| Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | Aldehyde | Known as Swern oxidation; requires low temperatures (e.g., -78 °C). |

| Potassium Permanganate (KMnO₄) | Water, Acetone | Carboxylic Acid | Strong oxidant; often requires heating. |

| Chromium Trioxide (CrO₃), H₂SO₄ | Acetone, Water | Carboxylic Acid | Known as Jones oxidation; a potent oxidizing system. |

Esterification and Etherification Reactions

Esterification this compound can undergo esterification with carboxylic acids to form esters, which are often valued for their aromatic properties and as chemical intermediates. The most common method is the Fischer-Speier esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, water is typically removed as it is formed. libretexts.org

For example, the reaction of this compound with acetic acid would yield 8-cyclopropyloctyl acetate.

Etherification Two primary methods are applicable for the conversion of this compound to ethers: acid-catalyzed dehydration and the Williamson ether synthesis.

Acid-Catalyzed Dehydration: Heating a primary alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) can lead to the formation of a symmetrical ether. jove.combyjus.com For this compound, this would produce bis(8-cyclopropyloctyl) ether. This method is generally limited to symmetrical ethers from primary alcohols, as competition with elimination reactions (to form alkenes) becomes significant at higher temperatures and with more substituted alcohols. wikipedia.orgjk-sci.com

Williamson Ether Synthesis: This is a more versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds in two steps: first, the alcohol is deprotonated by a strong base (such as sodium hydride, NaH) to form the corresponding sodium 8-cyclopropyloctan-1-oxide. acs.org This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in a classic Sₙ2 reaction to form the ether. masterorganicchemistry.combohrium.com This pathway is highly efficient for primary alkyl halides. wikipedia.org

Table 2: Ether Synthesis from this compound

| Method | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Acid-Catalyzed Dehydration | H₂SO₄, Heat | Protonated Alcohol | Symmetrical Ether |

Nucleophilic Substitution Reactions at the Primary Alcohol Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon of this compound, the -OH group must first be converted into a good leaving group. Current time information in Богородский район, RU.

A common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and are readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

Alternatively, the alcohol can be converted directly into an alkyl halide. Reagents like thionyl chloride (SOCl₂) are used to produce 8-cyclopropyl-1-chlorooctane, while phosphorus tribromide (PBr₃) yields 8-cyclopropyl-1-bromooctane. These alkyl halides can then undergo subsequent Sₙ2 reactions with nucleophiles such as cyanide, azide, or thiols. Because this compound is a primary alcohol, the Sₙ2 mechanism is strongly favored, leading to inversion of configuration if the carbon were chiral. nih.gov

Condensation Reactions of Long-Chain Primary Alcohols (e.g., Guerbet Reaction-type approaches)

Long-chain primary alcohols like this compound are ideal substrates for the Guerbet reaction, a self-condensation that produces a larger, branched primary alcohol. masterorganicchemistry.comresearchgate.net This reaction, named after Marcel Guerbet, effectively doubles the carbon number of the starting alcohol, yielding what are known as Guerbet alcohols. researchgate.net These products are often used as surfactants, emollients, and lubricants.

The reaction mechanism proceeds through a four-step sequence: wikipedia.org

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde (8-cyclopropyloctanal).

Aldol (B89426) Addition: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde.

Dehydration: The aldol adduct eliminates a molecule of water to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is reduced to the final saturated, branched alcohol.

The self-condensation of this compound would yield 2-(6-cyclopropylhexyl)-10-cyclopropyldecan-1-ol . The reaction typically requires high temperatures (180-360 °C) and a basic catalyst, such as potassium hydroxide, often in conjunction with a hydrogenation catalyst like Raney Nickel. masterorganicchemistry.comresearchgate.net

Inter- and Intramolecular Cascade Reactions of this compound

A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. jove.com The dual functionality of this compound provides a platform for designing such elegant and efficient transformations.

Directed Reactions Involving Both Functionalities

The unique combination of a terminal alcohol and a strained cyclopropyl ring allows for cascade reactions that engage both ends of the molecule. The high ring strain of the cyclopropane makes it susceptible to ring-opening reactions, which can be initiated by various stimuli, including acids or transition metals. rsc.org

A hypothetical cascade could be initiated by an iridium-catalyzed hydrogen borrowing reaction. rsc.org In such a process, the alcohol is temporarily oxidized to the aldehyde, which can then undergo further reactions before the hydrogen is returned. For instance, the intermediate aldehyde could participate in a reaction that triggers the opening of the distal cyclopropane ring.

Another possibility involves the radical-induced ring-opening of the cyclopropylmethyl system. organic-chemistry.orgrug.nl For example, conversion of the alcohol to a suitable precursor could allow for the generation of a radical at the C-1 position. This radical could then trigger a cascade involving the cleavage of the cyclopropane ring, leading to the formation of a new cyclic or acyclic structure.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org While this compound itself can participate in some MCRs, its oxidized form, 8-cyclopropyloctanal , is a more versatile precursor for many classical MCRs.

For instance, 8-cyclopropyloctanal can serve as the aldehyde component in several well-known MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Strecker Reaction: A three-component reaction of an aldehyde, an amine, and a cyanide source (like KCN) to form an α-amino nitrile, a precursor to α-amino acids.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to synthesize dihydropyrimidinones.

The alcohol itself can participate directly in certain MCRs. For example, in an iron-catalyzed dehydrogenative coupling, a primary alcohol can react with an alkyne and an amidine to form trisubstituted pyrimidines. It could also potentially be used in a Kabachnik-Fields reaction, which combines an amine, a carbonyl compound (or its precursor, the alcohol), and a dialkyl phosphite.

Table 3: Potential Multi-Component Reactions (MCRs) with 8-Cyclopropyloctanal

| MCR Name | Other Components | Resulting Product Class |

|---|---|---|

| Ugi-4CR | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Strecker Synthesis | Amine, Cyanide Source (KCN) | α-Amino Nitrile |

| Biginelli Reaction | Ethyl Acetoacetate, Urea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | Ethyl Acetoacetate (2 equiv.), Ammonia (B1221849) | Dihydropyridine |

Conclusion

8-Cyclopropyloctan-1-ol represents an interesting, yet underexplored, chemical entity. Its structure is a hybrid of two important functional motifs in organic chemistry: the versatile cyclopropyl (B3062369) ring and the foundational long-chain primary alcohol. While detailed research dedicated solely to this compound is not widely disseminated, its synthesis is readily achievable through established and reliable methods such as the Simmons-Smith reaction. Its predicted properties suggest a lipophilic alcohol with potential applications in areas where fine-tuning of steric and electronic properties is crucial. Further investigation into this and related ω-cyclopropyl alkanols could yield valuable insights and novel applications in both medicinal and materials chemistry.

Derivatization and Functionalization of 8 Cyclopropyloctan 1 Ol

Synthesis of Cyclopropyl-Containing Esters and Ethers

The conversion of 8-cyclopropyloctan-1-ol into esters and ethers is a fundamental strategy for modifying its physical and chemical properties. These reactions typically involve the nucleophilic character of the hydroxyl group.

Esterification: Esters are commonly synthesized from alcohols through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. For instance, the reaction of this compound with acetic acid would yield 8-cyclopropyloctyl acetate. To achieve higher yields and milder reaction conditions, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride is often preferred.

Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For example, treating this compound with a strong base like sodium hydride, followed by the addition of methyl iodide, would produce 1-methoxy-8-cyclopropyloctane.

Table 1: Synthesis of Cyclopropyl-Containing Esters and Ethers from this compound

| Product Class | Reactant | Reagents | Product |

| Ester | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | 8-Cyclopropyloctyl ester |

| Ester | Acid Chloride | Base (e.g., Pyridine) | 8-Cyclopropyloctyl ester |

| Ether | Alkyl Halide | Strong Base (e.g., NaH) | 8-Cyclopropyloctyl ether |

Formation of Cyclopropyl-Containing Amines and Amides

The introduction of nitrogen-containing functional groups, such as amines and amides, opens up avenues for further functionalization and the development of compounds with potential biological activity.

Amination: Direct conversion of an alcohol to an amine is a challenging transformation that often requires multi-step procedures. A common strategy involves first converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or ammonia (B1221849). For example, this compound can be reacted with p-toluenesulfonyl chloride to form 8-cyclopropyloctyl tosylate, which can then be displaced by ammonia to yield 8-cyclopropyloctan-1-amine.

Amidation: Amides can be synthesized from this compound through a two-step process. First, the alcohol is converted to the corresponding amine as described above. The resulting amine can then be acylated using an acid chloride, acid anhydride, or a carboxylic acid with a coupling agent to form the desired amide. For instance, reacting 8-cyclopropyloctan-1-amine with acetyl chloride would produce N-(8-cyclopropyloctyl)acetamide.

Table 2: Formation of Cyclopropyl-Containing Amines and Amides from this compound

| Product Class | Intermediate | Reagents for Intermediate | Reagents for Final Product | Product |

| Amine | 8-Cyclopropyloctyl tosylate | p-Toluenesulfonyl chloride, Pyridine (B92270) | Ammonia (NH₃) | 8-Cyclopropyloctan-1-amine |

| Amide | 8-Cyclopropyloctan-1-amine | (from above) | Acid Chloride (e.g., Acetyl chloride) | N-(8-cyclopropyloctyl)amide |

Preparation of Cyclopropyl-Containing Ketones and Aldehydes

Oxidation of the primary alcohol group in this compound provides access to the corresponding aldehyde and, through further transformations, ketones.

Aldehyde Synthesis: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. Treatment of this compound with PCC in a suitable solvent like dichloromethane (B109758) would yield 8-cyclopropyloctanal (B2536026).

Ketone Synthesis: The preparation of a ketone from this compound necessitates the addition of a carbon-carbon bond followed by oxidation. One approach involves the oxidation of the alcohol to the aldehyde, followed by the addition of a Grignard or organolithium reagent. The resulting secondary alcohol can then be oxidized to the corresponding ketone. For example, reaction of 8-cyclopropyloctanal with methylmagnesium bromide would give 9-cyclopropylnonan-2-ol, which can then be oxidized using a stronger oxidizing agent like chromic acid (Jones reagent) to produce 9-cyclopropylnonan-2-one.

Table 3: Preparation of Cyclopropyl-Containing Aldehydes and Ketones from this compound

| Product Class | Intermediate | Reagents for Intermediate | Reagents for Final Product | Product |

| Aldehyde | N/A | Pyridinium chlorochromate (PCC) | N/A | 8-Cyclopropyloctanal |

| Ketone | 8-Cyclopropyloctanal | Pyridinium chlorochromate (PCC) | 1. Grignard Reagent (e.g., CH₃MgBr) 2. Oxidizing Agent (e.g., H₂CrO₄) | 9-Cyclopropylnonan-2-one |

Elaboration into More Complex Polycyclic Structures

The presence of the cyclopropyl (B3062369) group in this compound offers unique opportunities for the construction of more complex polycyclic systems through reactions that leverage the inherent ring strain of the three-membered ring.

One potential avenue for the elaboration of this compound into polycyclic structures involves intramolecular cyclization reactions. For instance, after conversion of the terminal alcohol to a suitable functional group, such as an alkene or an alkyne, it may be possible to induce a cyclization reaction involving the cyclopropyl ring.

A notable strategy for forming larger rings from cyclopropyl-containing precursors is through vinyl cyclopropane (B1198618) rearrangements . While not a direct intramolecular cyclization of the saturated alkyl chain in this compound, modification of the chain to introduce a vinyl group adjacent to the cyclopropane could enable a researchgate.netacs.org-sigmatropic rearrangement, leading to the formation of a five-membered ring.

Another powerful method for constructing cyclic ethers from alcohols is the Prins cyclization . This reaction involves the acid-catalyzed condensation of an alcohol with an aldehyde or ketone. acs.orgnih.gov In a hypothetical scenario, if the alkyl chain of this compound were modified to contain an alkene, an intramolecular Prins cyclization could be envisioned to form a tetrahydropyran (B127337) ring. More relevant to the existing structure, the cyclopropyl group itself can act as the nucleophile in a Prins-type reaction. Treatment of a cyclopropyl carbinol with an aldehyde in the presence of a Lewis acid can lead to the formation of a tetrahydropyran ring system through a cascade of bond formations and rearrangements.

Furthermore, oxidative radical ring-opening/cyclization reactions of cyclopropanols are a known method for generating more complex cyclic structures. beilstein-journals.org The homolytic cleavage of the O-H bond in a cyclopropanol (B106826) can initiate a sequence of ring-opening and intramolecular cyclization to form larger ring systems. While this compound is not a cyclopropanol itself, synthetic modifications to introduce a hydroxyl group on the cyclopropyl ring or in its vicinity could open up these pathways for the synthesis of novel polycyclic compounds.

Computational and Theoretical Studies on 8 Cyclopropyloctan 1 Ol

Conformational Analysis and Steric Effects of the Cyclopropyl (B3062369) and Alkyl Moieties

The long alkyl chain (-C8H16-) preferentially adopts an extended, all-staggered (anti-periplanar) conformation to minimize torsional strain and steric repulsion between adjacent methylene (B1212753) groups. chemistrysteps.comyoutube.com This linear arrangement is the lowest energy state for simple alkanes. However, the presence of the terminal groups introduces complexity. The hydroxyl (-OH) group at one end can act as both a hydrogen bond donor and acceptor, leading to intramolecular interactions or, more significantly, intermolecular associations that can influence the preferred conformation in condensed phases.

The cyclopropyl group at the other end introduces significant steric bulk and conformational constraints. chemistryworld.com The three-membered ring is inherently rigid, with C-C-C bond angles fixed at 60°. dalalinstitute.com The bonds connecting the ring to the alkyl chain have a rotational barrier, and computational studies on similar alkylcyclopropanes can determine the preferred dihedral angles. The lowest energy conformation typically places the alkyl chain in a staggered arrangement relative to the C-H bonds of the cyclopropyl ring to minimize steric clash.

The steric effect of the cyclopropyl group is more pronounced than that of a simple methyl or ethyl group. This bulk influences the packing of molecules in solid or liquid states and can create a protected region around the terminal end of the molecule.

| Parameter | Description | Predicted Value/State | Rationale |

| Alkyl Chain Conformation | The arrangement of the C-C bonds in the octyl backbone. | Predominantly extended (all-staggered). | Minimizes torsional and steric strain, which is the lowest energy state for linear alkanes. chemistrysteps.com |

| C7-C8-Cyclopropyl Dihedral Angle | The rotation around the bond connecting the alkyl chain to the cyclopropyl ring. | Staggered conformation. | Minimizes steric interactions between the chain and the ring's hydrogen atoms. |

| Role of Hydroxyl Group | Influence of the terminal -OH group on conformation. | Can induce localized gauche conformations via intramolecular H-bonding. | Enables hydrogen bonding, which can compete with and override purely steric considerations. |

| Steric Profile | The spatial demand of the cyclopropyl group. | Creates significant steric hindrance at the C8 terminus. | The rigid, three-dimensional structure of the ring is bulkier than a linear alkyl equivalent. |

Electronic Structure Analysis and Reactivity Prediction of the Cyclopropyl Ring

The cyclopropane (B1198618) ring possesses a unique electronic structure that deviates significantly from that of other cycloalkanes. Due to severe angle strain, the carbon-carbon bonds are not formed from standard sp3-sp3 orbital overlap. Instead, they are described as "bent bonds," which have a high degree of p-character and are located outside the internuclear axis. wikipedia.org This model is supported by computational methods like Natural Bond Orbital (NBO) analysis, which can quantify the hybridization and electron density distribution.

This unique bonding imparts partial π-character to the C-C bonds of the ring, making it electronically similar to an alkene in some respects. google.com This property makes the cyclopropyl group susceptible to reactions with electrophiles. Computational electronic structure analysis can predict the molecule's reactivity:

Highest Occupied Molecular Orbital (HOMO): Calculations would likely show the HOMO to be localized on the "bent bonds" of the cyclopropyl ring, indicating this is the primary site for electrophilic attack.

Electrostatic Potential Maps: These maps would visualize the electron distribution, highlighting the electron-rich region of the cyclopropyl ring as a likely target for electrophiles.

Reactivity: The high ring strain (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. mdpi.com While kinetically stable, the ring can be opened by electrophiles, radicals, or transition metals. nih.govresearchgate.net In 8-cyclopropyloctan-1-ol, the ring is an "unactivated" cyclopropane, meaning it lacks electron-donating or accepting groups to facilitate cleavage. mdpi.com Therefore, its ring-opening reactions would require more forceful conditions compared to activated cyclopropanes. nih.gov

Mechanistic Investigations of Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving the formation and cleavage of cyclopropane rings. By modeling reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be developed.

The synthesis of a molecule like this compound would likely involve the cyclopropanation of a corresponding terminal alkene. The Simmons-Smith reaction is a classic method for this transformation. masterorganicchemistry.com Computational studies have extensively investigated its mechanism. nih.govic.ac.uk

The reaction is believed to proceed in a concerted fashion through a "butterfly-shaped" three-centered transition state. nrochemistry.com Theoretical calculations, such as those using DFT, can locate and characterize this transition state. ic.ac.uk Analysis of the transition state geometry reveals that the two new carbon-carbon bonds are formed nearly simultaneously, which explains the reaction's observed stereospecificity—the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com The calculations also help to understand the role of the zinc carbenoid and the directing effect of nearby functional groups, such as alcohols. nih.gov

| Feature of Transition State | Computational Finding | Implication for Reaction |

| Geometry | "Butterfly-like" structure involving the alkene and the zinc carbenoid. nrochemistry.com | Facilitates the transfer of the CH2 group to the double bond. |

| Bond Formation | Nearly synchronous formation of the two new C-C bonds. ic.ac.uk | Explains the high stereospecificity of the reaction. masterorganicchemistry.com |

| Activation Energy | Calculable barrier height. | Determines the reaction rate and its dependence on substrate and solvent. nih.gov |

| Nature of Process | Concerted mechanism. masterorganicchemistry.comic.ac.uk | No discrete intermediates are formed during the cyclopropanation step. |

The high strain energy of the cyclopropyl group makes it prone to ring-opening reactions. mdpi.com Computational modeling is crucial for understanding the mechanisms and predicting the regioselectivity of these processes. For an unactivated alkylcyclopropane, ring-opening can be initiated by strong acids or, more commonly, through radical pathways.

Acid-catalyzed ring-opening would involve the protonation of a C-C bond, leading to a corner-protonated cyclopropane intermediate, which then rearranges to a more stable carbocation. Computational studies can map the potential energy surface for this process, determining the activation barriers and the structure of intermediates.

In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, ring-opening is much more facile. nih.govmdpi.com Computational analyses of these systems show that the reaction often proceeds via a zwitterionic intermediate, and the models can accurately predict the regioselectivity of nucleophilic attack. researchgate.net While this compound is not a donor-acceptor system, these studies provide a fundamental understanding of the factors that govern cyclopropane ring stability and reactivity. mdpi.com

The formation of a radical on a carbon adjacent to the cyclopropyl ring leads to a particularly important and well-studied intermediate: the cyclopropylcarbinyl radical. This radical undergoes an extremely rapid ring-opening rearrangement to form the homoallyl radical. This process is so fast that it is often used as a "radical clock" to time other radical reactions. researchgate.net

Structure: Ab initio calculations have determined the structure of the cyclopropyl radical itself, showing it to be non-planar with a pyramidalized radical center. ibm.com

Ring-Opening: Computational studies on the cyclopropylcarbinyl radical have modeled the transition state for its ring-opening. The energy barrier for this rearrangement is very low, confirming its high rate. acs.org DFT calculations have been used to compute the activation energies and predict how substituents on the ring affect the rate of opening. acs.org Theoretical evidence also suggests that for the cyclopropyl radical, both con- and dis-rotatory ring-opening paths are forbidden by symmetry, contributing to its relative stability compared to its cation. researchgate.net

For this compound, abstraction of a hydrogen atom from the C8 position would generate a primary cyclopropylcarbinyl-type radical, which would be expected to undergo this rapid ring-opening.

| Radical Species | Computational Insight | Key Parameter/Value |

| Cyclopropyl Radical | Non-planar geometry at the radical center. ibm.com | Inversion barrier calculated at ~3.0 kcal/mol. ibm.com |

| Cyclopropylcarbinyl Radical | Very low activation barrier for ring-opening. researchgate.netacs.org | Calculated Eₐ ≈ 7-10 kcal/mol, depending on the computational method. researchgate.net |

| Ring-Opened Product | Forms the more stable homoallyl radical. | Reaction is highly exothermic. |

Molecular Dynamics Simulations for Reactive Pathways

While quantum mechanical calculations are excellent for studying static structures like minima and transition states, molecular dynamics (MD) simulations provide insight into the time-evolution of a system. MD simulations could be applied to study the reactive pathways of this compound in several ways:

Conformational Dynamics: MD simulations can model the flexing and folding of the long alkyl chain over time, showing how the molecule explores different conformations and how quickly it transitions between them. This is particularly useful for understanding how the molecule might adopt a specific conformation required for a reaction to occur.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences reactivity. For a ring-opening reaction, the solvent can stabilize charged intermediates or transition states, and MD simulations can capture the dynamics of this solvation process.

Reaction Dynamics: Using advanced techniques like ab initio molecular dynamics (AIMD) or reactive force fields (ReaxFF), it is possible to simulate the bond-breaking and bond-forming events of a reaction directly. An AIMD simulation of a radical-initiated ring-opening of this compound could visualize the entire trajectory from the initial radical formation, through the transition state, to the final ring-opened product, providing a dynamic picture that complements the static potential energy surface. researchgate.net

Applications in Advanced Organic Synthesis

8-Cyclopropyloctan-1-ol as a Chiral Building Block for Asymmetric Synthesis

Chiral molecules are of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a compound often dictates its biological activity or material properties. marquette.edu this compound, while achiral itself, can be readily transformed into chiral building blocks. The presence of the primary alcohol allows for enzymatic resolution or the introduction of a chiral auxiliary to facilitate diastereoselective reactions at or near the alcohol functionality.

Furthermore, the cyclopropane (B1198618) ring can be a source of chirality. Asymmetric cyclopropanation reactions are well-established methodologies in organic synthesis, allowing for the stereocontrolled introduction of the three-membered ring. nih.govwikipedia.org By employing a chiral catalyst during the synthesis of a precursor to this compound, it is possible to generate enantiomerically enriched forms of this compound. These chiral versions can then serve as valuable synthons in the construction of more complex chiral molecules.

Table 1: Potential Chiral Derivatives of this compound and Their Synthetic Utility

| Chiral Derivative | Method of Preparation | Potential Application in Asymmetric Synthesis |

| (R)- or (S)-8-Cyclopropyloctan-1-ol | Enzymatic resolution or asymmetric reduction of a corresponding ketone | Synthesis of chiral ligands, natural products, and pharmaceuticals. |

| Chiral esters or ethers of this compound | Reaction with chiral carboxylic acids or alcohols | Use as chiral auxiliaries to direct stereoselective reactions. |

| Enantiomerically enriched cyclopropane precursors | Asymmetric cyclopropanation of a corresponding alkene | Building blocks for the synthesis of complex molecules with defined stereochemistry. |

Precursor for the Synthesis of Novel Cyclopropane-Fused Systems

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. mdpi.com The alcohol functionality can be used to direct or participate in these transformations, leading to the formation of novel cyclopropane-fused systems. For instance, intramolecular reactions can be designed where the alcohol or a derivative thereof acts as a nucleophile, attacking a reactive center generated from the cyclopropane ring.

Donor-acceptor cyclopropanes are known to be versatile precursors for the synthesis of complex molecules. mdpi.com While this compound is not a classic donor-acceptor cyclopropane, appropriate functionalization of the alkyl chain could introduce an acceptor group, thereby activating the cyclopropane ring for various cycloaddition and ring-opening reactions. This would enable the construction of diverse heterocyclic and carbocyclic fused systems. rsc.org

Table 2: Hypothetical Cyclopropane-Fused Systems from this compound

| Target Fused System | Proposed Synthetic Strategy | Potential Significance |

| Cyclopropyl-fused lactones | Oxidation of the alcohol to a carboxylic acid followed by intramolecular cyclization involving the cyclopropane ring. | Novel scaffolds for medicinal chemistry. |

| Bicyclic compounds | Intramolecular cyclization initiated by activation of the cyclopropane ring with a Lewis acid. | Access to constrained ring systems with unique conformational properties. |

| Spirocyclic ethers | Intramolecular etherification involving the alcohol and a functionalized cyclopropane ring. | Interesting motifs for fragrance and materials applications. |

Utilization in the Construction of Natural Product Cores

The cyclopropane ring is a structural motif found in a wide array of natural products, often being crucial for their biological activity. marquette.edursc.org These natural products include terpenes, fatty acid metabolites, and alkaloids. The long alkyl chain of this compound makes it an attractive starting material for the synthesis of natural products that possess a long-chain hydrocarbon backbone with a terminal cyclopropane, such as certain fatty acids or their derivatives.

The synthesis of cyclopropane-containing natural products often relies on key cyclopropanation reactions. marquette.edursc.org Having a pre-formed cyclopropyl (B3062369) alcohol like this compound can significantly shorten synthetic routes to these complex molecules. The alcohol functionality provides a convenient handle for further chemical modifications and chain extensions required to build the complete natural product skeleton.

Intermediate in the Preparation of Diverse Chemical Libraries

The development of new pharmaceuticals and functional materials often involves the synthesis and screening of large collections of structurally diverse molecules, known as chemical libraries. nih.gov The unique combination of a lipophilic alkyl chain, a reactive cyclopropane ring, and a versatile alcohol functional group makes this compound an excellent scaffold for the generation of such libraries.

The alcohol can be readily converted into a variety of other functional groups, such as esters, ethers, amines, and halides. Each of these derivatives can then be subjected to a range of reactions, particularly those involving the cyclopropane ring, to rapidly generate a multitude of distinct compounds. For example, the Suzuki-Miyaura coupling of cyclopropyl boronic derivatives has been shown to be an effective method for the parallel synthesis of sp3-enriched compound libraries. iaea.org this compound could be converted to its corresponding boronic ester and utilized in similar high-throughput synthetic strategies.

Exploration in Material Science Applications (Hypothetical)

The distinct molecular structure of this compound suggests several hypothetical applications in material science. The long, nonpolar octyl chain coupled with the polar hydroxyl group gives the molecule amphiphilic character, suggesting potential use as a surfactant or a component in self-assembling systems like monolayers or liquid crystals.

The presence of the strained cyclopropane ring could be exploited in the design of responsive materials. For instance, polymers incorporating this compound as a monomer unit could exhibit changes in their physical properties upon the application of a stimulus (e.g., heat, light, or chemical reagent) that induces the ring-opening of the cyclopropane moiety. This could lead to the development of novel sensors, actuators, or self-healing materials. Furthermore, the functionalization of surfaces with this molecule could alter their wetting and adhesive properties. mdpi.com

Table 3: Hypothetical Material Science Applications of this compound

| Application Area | Proposed Role of this compound | Potential Benefit |

| Polymer Science | Monomer for polymerization or grafting onto polymer backbones. | Introduction of reactive sites (cyclopropane) for cross-linking or post-polymerization modification. |

| Surface Science | Surface modifying agent for metals, oxides, or polymers. | Control of surface energy, wettability, and adhesion. |

| Self-Assembling Systems | Component of Langmuir-Blodgett films or liquid crystalline phases. | Formation of ordered molecular assemblies with unique optical or electronic properties. |

| Responsive Materials | Active component in smart materials. | Stimuli-responsive behavior based on the ring-opening of the cyclopropane. |

Analytical Methodologies for Characterization of 8 Cyclopropyloctan 1 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of 8-Cyclopropyloctan-1-ol is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the compound's functional groups, molecular weight, and the specific arrangement of atoms within the molecule.

Detailed Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure as a primary alcohol with a cyclopropyl (B3062369) ring and a long alkyl chain.

The most prominent feature in the FT-IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netresearchgate.net This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. The presence of the long alkyl chain gives rise to strong, sharp absorption bands between 2850 and 3000 cm⁻¹ corresponding to C-H stretching vibrations. researchgate.net

The cyclopropyl group introduces specific vibrational modes. The C-H stretching vibrations of the cyclopropane (B1198618) ring are typically observed at slightly higher wavenumbers than those of the alkyl chain, often above 3000 cm⁻¹. docbrown.info Additionally, characteristic absorptions for the cyclopropane ring can be found in the fingerprint region of the spectrum, which helps to confirm its presence. docbrown.inforsc.org A distinct band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1075 cm⁻¹. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Alcohol |

| 3100-3000 | C-H Stretch | Cyclopropane Ring |

| 3000-2850 | C-H Stretch | Alkyl Chain |

| 1480-1440 | -CH₂- Deformation | Cyclopropane Ring |

| 1075-1050 | C-O Stretch | Primary Alcohol |

| 1020-1000 | -CH₂- Skeletal Vibration | Cyclopropane Ring |

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₂₂O.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For long-chain alcohols, two primary fragmentation pathways are common: alpha-cleavage and dehydration. libretexts.orgopenochem.org Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Dehydration is another characteristic fragmentation, leading to the loss of a water molecule (18 amu) from the molecular ion, resulting in a peak at [M-18]⁺. libretexts.orgwhitman.edu The fragmentation of the cyclopropane ring can also occur, which may involve the loss of a hydrogen atom to produce an [M-1]⁺ ion, or more complex rearrangements. kisti.re.krdocbrown.info

| Adduct | Predicted m/z | Expected Key Fragment Ions (m/z) | Fragment Identity |

|---|---|---|---|

| [M+H]⁺ | 171.17435 | 153 | [M-H₂O]⁺ |

| [M+Na]⁺ | 193.15629 | 31 | [CH₂OH]⁺ |

Multi-dimensional NMR for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques (such as COSY and HSQC), provides a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the cyclopropyl ring are expected to appear in the upfield region, typically between 0.2 and 0.8 ppm. docbrown.infonih.gov The protons on the carbon bearing the hydroxyl group (-CH₂OH) would be observed as a triplet at approximately 3.6 ppm. bmrb.io The protons of the long alkyl chain will appear as a series of multiplets between 1.2 and 1.6 ppm. bmrb.io

The ¹³C NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group at around 63 ppm. bmrb.iochemicalbook.com The carbons of the alkyl chain will resonate in the range of 14-33 ppm. bmrb.iochemicalbook.com The carbons of the cyclopropane ring are highly shielded and will appear at very low chemical shifts, potentially even below 0 ppm. docbrown.info

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| HO-CH₂- | ~3.6 (triplet) | ~63 |

| Alkyl -CH₂- | 1.2-1.6 (multiplets) | 22-33 |

| Cyclopropyl -CH- and -CH₂- | 0.2-0.8 (multiplets) | -3 to 10 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound. odinity.com The choice of the stationary phase is crucial for achieving good separation. For alcohols, both polar and non-polar stationary phases can be used. odinity.comcloudfront.net A polar stationary phase would allow for separation based on the polarity of the analytes, while a non-polar phase would separate based on boiling points. 50megs.com